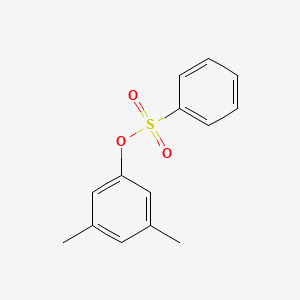![molecular formula C20H28N2O3 B6641818 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea](/img/structure/B6641818.png)
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995. It belongs to the family of indole-derived cannabinoids and is known for its psychoactive effects. JWH-018 has been used for scientific research purposes to study the mechanism of action and physiological effects of synthetic cannabinoids.
Mécanisme D'action
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. It binds to the receptor with high affinity and activates intracellular signaling pathways, leading to a variety of physiological effects. 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as alter body temperature and respiratory rate. 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has also been shown to have analgesic effects, as well as anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a useful tool for studying the effects of synthetic cannabinoids. However, it is important to note that 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea is a potent psychoactive compound and should be handled with caution. It is also important to note that the effects of 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea may differ from other synthetic cannabinoids, and caution should be taken when extrapolating results.
Orientations Futures
There are several future directions for research on 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea and synthetic cannabinoids. One area of interest is the development of more selective agonists for cannabinoid receptors, which may have fewer side effects than 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea. Another area of interest is the development of novel synthetic cannabinoids with unique pharmacological properties. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids on human health.
Méthodes De Synthèse
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea is synthesized through a multi-step process starting from 2,2,3,3-tetramethylcyclopropanecarboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-(3-methyl-2-benzofuranyl)propan-2-amine to form the corresponding amide. The amide is then reduced using lithium aluminum hydride to form the corresponding amine. Finally, the amine is reacted with 4-hydroxycyclohexyl isocyanate to form 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea.
Applications De Recherche Scientifique
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has been used extensively in scientific research to study the mechanism of action and physiological effects of synthetic cannabinoids. It has been used to study the binding affinity of synthetic cannabinoids to cannabinoid receptors and their effects on intracellular signaling pathways. 1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea has also been used to study the effects of synthetic cannabinoids on neuronal activity and synaptic plasticity.
Propriétés
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-12(2)18(19-13(3)16-6-4-5-7-17(16)25-19)22-20(24)21-14-8-10-15(23)11-9-14/h4-7,12,14-15,18,23H,8-11H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXXXJAQWAPLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C(C)C)NC(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-5-(2,5-difluorophenyl)pyrrolidin-3-ol](/img/structure/B6641743.png)
![3-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzamide](/img/structure/B6641746.png)
![5-(2,5-Difluorophenyl)-1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B6641752.png)
![2-[(2-Fluoro-4-pyridin-4-ylphenyl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6641759.png)
![4-[[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6641762.png)
![1-[[(1-Phenylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641767.png)
![1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641773.png)
![Cyclohex-3-en-1-yl-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B6641782.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]propanamide](/img/structure/B6641790.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641796.png)


![1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B6641826.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6641834.png)